o-(2-Chloroethylthio)-anisole

Description

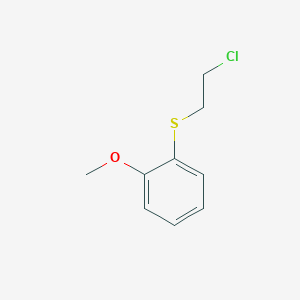

o-(2-Chloroethylthio)-anisole is an aromatic ether derivative of anisole (methoxybenzene) with a 2-chloroethylthio (-S-CH2CH2Cl) substituent in the ortho position relative to the methoxy group. Anisole itself is a versatile solvent and intermediate in organic synthesis, known for undergoing electrophilic substitution reactions (e.g., Friedel-Crafts acylation) due to its activated aromatic ring .

Properties

Molecular Formula |

C9H11ClOS |

|---|---|

Molecular Weight |

202.70 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)-2-methoxybenzene |

InChI |

InChI=1S/C9H11ClOS/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3 |

InChI Key |

SQQJANREFMJAEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1SCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

a) 1,2-Bis(2-chloroethylthio)ethane (Sesquimustard Q)

- Structure : Aliphatic backbone with two 2-chloroethylthio groups.

- Molecular Formula : C6H12Cl2S2 .

- Reactivity: Functions as a bifunctional alkylating agent due to the presence of two reactive chloroethyl groups.

- Key Differences : Unlike o-(2-Chloroethylthio)-anisole, this compound lacks an aromatic ring, leading to distinct solubility and reactivity. The absence of a methoxy group reduces aromatic activation, making it less suitable for electrophilic substitution but more reactive in nucleophilic environments.

b) 1,4-Bis[(2-chloroethyl)thio]butane

- Structure : Four-carbon aliphatic chain with terminal 2-chloroethylthio groups.

- Molecular Formula : C8H16Cl2S2 .

- Reactivity : Similar to Sesquimustard Q, this compound acts as a potent alkylating agent. Its extended aliphatic chain may enhance lipophilicity, affecting membrane permeability in biological systems.

- Key Differences: The longer chain increases molecular weight (239.3 g/mol vs.

c) 4-Chloro-2-iodoanisole

- Structure : Anisole derivative with chlorine and iodine substituents on the aromatic ring.

- Molecular Formula : C7H6ClIO .

- Reactivity : The electron-withdrawing iodine and chlorine substituents deactivate the aromatic ring, reducing electrophilic substitution rates compared to this compound. This compound is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen substituents .

Comparative Data Table

Research Findings and Gaps

- Anisole as a Solvent : Evidence suggests anisole reduces yields in Grignard reactions compared to diethyl ether, likely due to its electron-rich aromatic ring interfering with reagent activity . This behavior may extend to this compound in similar reactions.

- Data Limitations : Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its physical properties, toxicity, and synthetic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.